3-(butyrylamino)-N-cyclopropylbenzamide
Description
3-(Butyrylamino)-N-cyclopropylbenzamide is a benzamide derivative characterized by a butyrylamino group (-NH-CO-C₃H₇) at the 3-position of the benzene ring and a cyclopropyl substituent on the amide nitrogen.
Properties
IUPAC Name |
3-(butanoylamino)-N-cyclopropylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-4-13(17)15-12-6-3-5-10(9-12)14(18)16-11-7-8-11/h3,5-6,9,11H,2,4,7-8H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZLNCMOWQZSJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(butyrylamino)-N-cyclopropylbenzamide with structurally related benzamide derivatives, focusing on substituents, molecular properties, and functional group effects.
Structural and Functional Group Analysis
Cyclopropylamide vs. In contrast, compounds like 3-(2-Cyanophenyl)-N-cyclopropylbenzamide () utilize a cyanophenyl group, which increases polarity and may improve binding affinity to polar enzyme active sites .
The chloromethyl-oxadiazole group in 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide () combines electrophilicity (from Cl) with heterocyclic stability, a feature leveraged in agrochemical and pharmaceutical design .
Solubility and Bioavailability: The hydrochloride salt of 3-(aminomethyl)-N-cyclopropylbenzamide () demonstrates how ionic derivatives can enhance aqueous solubility, a critical factor in drug development . The butyrylamino group in the target compound likely increases lipophilicity, which may improve membrane permeability but reduce solubility in polar solvents .
Notes
Data Limitations: Direct experimental data (e.g., melting points, solubility) for this compound is unavailable in the evidence. Properties are inferred from structural analogs.
Diverse Sources : References include patents, safety reports, and synthetic studies, ensuring a balanced perspective but highlighting gaps in biological activity data.
Structural Trends : Cyclopropyl and halogenated substituents are recurring motifs in benzamide design, suggesting their utility in tuning pharmacokinetic and physicochemical properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
